5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple halogen atoms, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a series of site-selective cross-coupling reactions. One common method includes the use of 2,6-dibromopyrazolo[1,5-a]pyrimidine as a starting material. The regio-controlled Sonogashira-type coupling with terminal alkynes is performed to introduce alkynyl groups at specific positions. Subsequent Suzuki–Miyaura and Buchwald–Hartwig coupling reactions are employed to introduce aryl and arylamine groups .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of halogen atoms makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the pyrazolo[1,5-a]pyrimidine core allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
- 2,4-dichlorophenyl 2,4-dichlorobenzoate
- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid
Compared to these compounds, 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and interactions .
Properties
Molecular Formula |
C20H10Cl3F3N4O |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H10Cl3F3N4O/c21-11-3-1-10(2-4-11)15-8-17(20(24,25)26)30-18(27-15)9-16(29-30)19(31)28-14-6-5-12(22)7-13(14)23/h1-9H,(H,28,31) |
InChI Key |
LNCOZAUYSAWJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.